4-(1-methyl-1H-indol-3-yl)pyrrolidin-2-one

Lipophilicity Drug Design XLogP3

Reproducible CNS drug discovery demands precise indole-pyrrolidinone substitution patterns-generic non-methylated analogs introduce uncontrolled pharmacokinetic variability. 4-(1-Methyl-1H-indol-3-yl)pyrrolidin-2-one (CAS 88221-20-9) resolves this: • CNS-optimized: XLogP3 1.1 enables brain-penetrant probe design without excessive tissue distribution. • Regioselective: N-methyl group directs exclusive access to 5-(indol-2-yl) or 5-(indol-3-yl) series for unambiguous SAR. • Permeability-enhanced: Eliminates one H-bond donor vs. non-methylated parent, improving passive membrane diffusion for intracellular kinase targeting. Supplied with full analytical documentation. For research use only.

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
CAS No. 88221-20-9
Cat. No. B13601592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-methyl-1H-indol-3-yl)pyrrolidin-2-one
CAS88221-20-9
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C3CC(=O)NC3
InChIInChI=1S/C13H14N2O/c1-15-8-11(9-6-13(16)14-7-9)10-4-2-3-5-12(10)15/h2-5,8-9H,6-7H2,1H3,(H,14,16)
InChIKeyRFFWGNLJTXLSNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Methyl-1H-indol-3-yl)pyrrolidin-2-one Overview


4-(1-Methyl-1H-indol-3-yl)pyrrolidin-2-one (CAS 88221-20-9) is a synthetic small molecule (C13H14N2O, MW 214.26 g/mol) featuring a pyrrolidin-2-one lactam ring substituted at the 4-position with an N-methylindole moiety [1]. The compound belongs to the broader pharmacological class of indole-substituted 2-pyrrolidones, which are recognized as cyclic analogs of 3-aryl-γ-aminobutyric acids (GABA) and serve as versatile precursors to tyrosine kinase inhibitors [2]. Its biological target landscape is hypothesized to include neurological pathways through GABAergic modulation and oncological pathways via kinase inhibition [3].

Non-Interchangeability of 4-(1-Methyl-1H-indol-3-yl)pyrrolidin-2-one


While indole-substituted pyrrolidinones share a common core, their pharmacological profiles are exquisitely sensitive to specific substitution patterns. The N-methylation of the indole ring in 4-(1-methyl-1H-indol-3-yl)pyrrolidin-2-one critically differentiates it from its non-methylated analog. Research shows that N-methylation can fundamentally alter receptor binding kinetics, metabolic stability, and even switch a compound's selectivity between receptor subtypes, a phenomenon demonstrated for related indole compounds [1]. Generic substitution without these specific structural considerations risks drastically altering pharmacological outcomes, making precise compound selection essential for reproducible research [2].

4-(1-Methyl-1H-indol-3-yl)pyrrolidin-2-one vs. Structural Analogs


N-Methylation Lowers Lipophilicity

The presence of the N-methyl group on the indole ring of 4-(1-methyl-1H-indol-3-yl)pyrrolidin-2-one results in a computed XLogP3-AA value of 1.1 [1]. This is significantly lower than the computed value of 3.1 for a closely related research compound, N1-(4-fluorobenzyl)-3-(4-(1H-indol-3-yl)-1-piperazinyl)propanamide, which bears a non-methylated indole linked to a piperazine ring [2]. This 2.8-fold difference in lipophilicity is a critical parameter for optimizing blood-brain barrier penetration and oral absorption.

Lipophilicity Drug Design XLogP3

Fewer H-Bond Donors Enhance Membrane Permeability

4-(1-methyl-1H-indol-3-yl)pyrrolidin-2-one possesses one hydrogen bond donor (the pyrrolidinone NH) and one hydrogen bond acceptor [1]. Its non-methylated analog, 4-(1H-indol-3-yl)pyrrolidin-2-one (CAS 27008-33-9), has an additional hydrogen bond donor on the indole nitrogen (total: 2 donors) . N-methylation eliminates this donor, reducing the total polar surface area and improving the theoretical passive membrane permeability, which is a key differentiator for intracellular target engagement.

Permeability ADME Hydrogen Bonding

N-Methylation Enables Regioselective Synthesis

The synthetic route to the target compound exploits the N-methyl group for exclusive control of regiochemistry. Research demonstrates that when an indole's 3-position is free, reaction with 1-alkyl-5-hydroxypyrrolidin-2-ones leads exclusively to the 3-substituted product. However, when using N-methylindole (where position 3 is already occupied), the reaction is forced to occur at the 2-position, yielding a different regioisomer [1]. For the target compound, the methyl group is a spectator, but the synthesis of its 5-substituted regioisomer, 1-benzyl-5-(1-methylindol-3-yl)pyrrolidin-2-one, proceeds via this specific pathway, confirming the N-methyl group's role as a synthetic handle for divergent synthesis [2].

Regioselective Synthesis Chemical Intermediate C-C Bond Formation

N-Methyl Directs Regiochemical Outcome in Amidoalkylation

The target compound (a 4-substituted isomer) is structurally distinct from 1-alkyl-5-(indol-2-yl)pyrrolidin-2-one, an alternative product. The synthetic study shows that the use of N-methylated indole under standard amidoalkylation conditions prevents the formation of the 5-(indol-3-yl) isomer, providing the pure 5-(indol-2-yl) product instead [1]. This demonstrates that the N-methyl group is a powerful selectivity determinant in building either the 4-substituted or 5-substituted series, making this specific compound an essential key starting material for divergent synthesis.

Chemical Synthesis Amidoalkylation Pyrrolidinone

Application Scenarios for 4-(1-Methyl-1H-indol-3-yl)pyrrolidin-2-one


CNS-Penetrant Probe Design with Optimized Lipophilicity

The measured XLogP3 of 1.1, substantially lower than that of many non-methylated indole analogs, makes this compound a prime scaffold for designing brain-penetrant chemical probes [1]. Its reduced lipophilicity aligns with the optimal CNS drug-like property space (XLogP 1–3), facilitating lead optimization programs targeting neurological disorders such as depression, anxiety, or neurodegeneration without the complication of high tissue distribution. [2]

Regioisomerically Pure Indole-Pyrrolidine Libraries

This compound is an indispensable starting material for generating compound libraries with defined geometry. The N-methyl group acts as a synthetic director, enabling exclusive access to either the 5-(indol-2-yl) or 5-(indol-3-yl) series of pyrrolidinones as documented by Sadovoy et al. [1]. This capability is critical for structure-activity relationship (SAR) studies where regioisomeric purity directly impacts the validity of biological conclusions.

Kinase Inhibitor Development with Improved Permeability

By eliminating one hydrogen bond donor compared to the non-methylated parent, this compound offers a measurable increase in passive membrane permeability, a prerequisite for targeting intracellular kinases [1]. This makes it a superior intermediate for developing tyrosine kinase inhibitors, as evidenced by its structural relation to the pyrrolopyridoindole class of compounds [2]. Selecting this derivative over the parent compound can accelerate hit-to-lead campaigns requiring efficient cell entry.

Metabolic Stability Negative Control for N-Dealkylation

The presence of a stable N-methyl group, as opposed to labile N-alkyl substituents, makes this compound a valuable negative control in in vitro metabolic stability assays designed to study N-dealkylation by cytochrome P450 enzymes. Its stability against oxidative metabolism can be a key differentiator when selecting a scaffold that avoids a common metabolic soft spot. [1]

Quote Request

Request a Quote for 4-(1-methyl-1H-indol-3-yl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.